1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one
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Overview
Description
1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3,4-dichlorophenyl group and an ethyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chlorine atoms in the 3,4-dichlorophenyl group are replaced by other substituents such as alkyl or aryl groups. Common reagents for these reactions include alkyl halides or aryl halides in the presence of a suitable catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acids, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its stability and reactivity make it suitable for use in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-methyl-1h-pyrazol-5(4h)-one: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in the alkyl group can affect its chemical properties and reactivity.
1-(3,4-Dichlorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one:
1-(3,4-Dichlorophenyl)-3-propyl-1h-pyrazol-5(4h)-one: The presence of a propyl group instead of an ethyl group can alter the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10Cl2N2O |
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Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10Cl2N2O/c1-2-7-5-11(16)15(14-7)8-3-4-9(12)10(13)6-8/h3-4,6H,2,5H2,1H3 |
InChI Key |
NVYSKVUTOPEXBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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